5,7-Dodecadiynedioic acid
Overview
Description
5,7-Dodecadiynedioic acid is an organic compound with the molecular formula C12H14O4 It is a dicarboxylic acid featuring two alkyne groups at the 5th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadiynedioic acid typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and an oxidizing agent such as oxygen or air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dodecadiynedioic acid can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines are used for amidation.
Major Products:
Oxidation: Diketones or dicarboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Esters or amides.
Scientific Research Applications
5,7-Dodecadiynedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of polymers and materials with unique properties.
Biology: The compound can be conjugated with peptides or proteins to study their interactions and functions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty polymers and coatings that require specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5,7-Dodecadiynedioic acid largely depends on its application. In polymer chemistry, its alkyne groups can undergo polymerization reactions to form conjugated polymers with unique optical and electronic properties. In biological systems, the carboxylic acid groups can interact with various biomolecules, potentially affecting their structure and function.
Comparison with Similar Compounds
Dodecanedioic acid: A similar dicarboxylic acid but without the alkyne groups.
Hexadecanedioic acid: Another dicarboxylic acid with a longer carbon chain.
Octadecanedioic acid: A dicarboxylic acid with an even longer carbon chain.
Uniqueness: 5,7-Dodecadiynedioic acid is unique due to the presence of the alkyne groups, which impart distinct reactivity and properties compared to other dicarboxylic acids. These alkyne groups enable the compound to participate in a wider range of chemical reactions, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
dodeca-5,7-diynedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h5-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWXPPYJQWHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CC#CCCCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374459 | |
Record name | 5,7-Dodecadiynedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-04-6 | |
Record name | 5,7-Dodecadiynedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dodecadiynedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.